2,3,6-Trifluoro-5-iodobenzaldehyde
Description
2,3,6-Trifluoro-5-iodobenzaldehyde is a halogenated benzaldehyde derivative featuring three fluorine atoms at positions 2, 3, and 6, and an iodine atom at position 5 on the benzene ring. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, pharmaceutical development, and materials science. Its electronic and steric properties are heavily influenced by the strong electron-withdrawing effects of fluorine and iodine substituents, which enhance the electrophilicity of the aldehyde group and direct regioselectivity in further reactions.
Properties
IUPAC Name |
2,3,6-trifluoro-5-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3IO/c8-4-1-5(11)7(10)3(2-12)6(4)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAWVQJMDPQOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)C=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluoro-5-iodobenzaldehyde typically involves the introduction of fluorine and iodine atoms onto a benzaldehyde ring. One common method involves the halogenation of a fluorinated benzaldehyde precursor. The reaction conditions often include the use of halogenating agents such as iodine and fluorine sources under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Addition Reactions: The aldehyde group can undergo nucleophilic addition reactions with a range of nucleophiles, including alcohols and amines.
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as alcohols, amines, and Grignard reagents are commonly used.
Substitution: Halogenating agents and catalysts are often employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
Nucleophilic Addition: Formation of alcohols and amines.
Substitution: Formation of various substituted benzaldehydes.
Oxidation and Reduction: Formation of carboxylic acids and alcohols.
Scientific Research Applications
2,3,6-Trifluoro-5-iodobenzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-5-iodobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The fluorine and iodine atoms can also participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Compounds
Electronic and Steric Effects
- This compound : The fluorine atoms at positions 2, 3, and 6 create a strong electron-deficient aromatic ring, increasing the aldehyde's electrophilicity. The iodine atom at position 5 provides a heavy halogen for coupling reactions (e.g., Suzuki-Miyaura).
- 5-Chloro-2-hydroxy-3-iodobenzaldehyde : The hydroxyl group at position 2 introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Chlorine and iodine act as orthogonal directing groups, enabling sequential functionalization .
- Imidazothiazole-carbaldehyde () : The trifluoromethyl group and thioether linkage add steric bulk and modulate electron density, favoring applications in heterocyclic systems and materials science .
- Pyrazole-carbaldehyde () : The trifluoromethyl and sulfanyl groups enhance metabolic stability, making it suitable for agrochemical intermediates .
Research Findings and Limitations
- Halogen Synergy: Multi-halogenated benzaldehydes (e.g., F/I combinations) show superior regioselectivity in palladium-catalyzed reactions compared to mono-halogenated analogs.
- Data Gaps : Direct studies on this compound are sparse; most insights are extrapolated from structurally related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
